molecular formula C8H13NO B13020091 N-{3-methylbicyclo[1.1.1]pentan-1-yl}acetamide

N-{3-methylbicyclo[1.1.1]pentan-1-yl}acetamide

Cat. No.: B13020091
M. Wt: 139.19 g/mol
InChI Key: RPVXTYAUOGQAQW-UHFFFAOYSA-N
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Description

N-{3-methylbicyclo[1.1.1]pentan-1-yl}acetamide is a compound with the molecular formula C8H13NO. It is a derivative of bicyclo[1.1.1]pentane, a highly strained bicyclic hydrocarbon.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetamide

InChI

InChI=1S/C8H13NO/c1-6(10)9-8-3-7(2,4-8)5-8/h3-5H2,1-2H3,(H,9,10)

InChI Key

RPVXTYAUOGQAQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC12CC(C1)(C2)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

N-{3-methylbicyclo[1.1.1]pentan-1-yl}acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{3-methylbicyclo[1.1.1]pentan-1-yl}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a bioisostere in drug design.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{3-methylbicyclo[1.1.1]pentan-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

N-{3-methylbicyclo[1.1.1]pentan-1-yl}acetamide can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct chemical and biological properties .

Biological Activity

N-{3-methylbicyclo[1.1.1]pentan-1-yl}acetamide is a compound that has garnered attention due to its unique bicyclic structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications in medicinal chemistry.

Structure and Properties

The compound features a bicyclo[1.1.1]pentane moiety, which is known for enhancing metabolic stability and improving pharmacokinetic properties compared to traditional phenyl ring structures. The structural formula can be represented as follows:

\text{N 3 methylbicyclo 1 1 1 pentan 1 yl}acetamide:C_9H_{15}NO}

Biological Mechanisms

Research indicates that compounds containing the bicyclo[1.1.1]pentane motif exhibit significant biological activity, particularly as inhibitors of various enzymes and receptors:

  • Indoleamine-2,3-dioxygenase (IDO1) Inhibition : Studies have shown that derivatives of bicyclo[1.1.1]pentane can effectively inhibit IDO1, an enzyme implicated in immune evasion in cancer cells. The modifications to the amide structure enhance both potency and selectivity while reducing metabolic degradation .
  • Gamma-secretase Inhibition : The bicyclic structure has been utilized to replace conventional aromatic systems in gamma-secretase inhibitors, resulting in compounds with improved solubility and permeability . This is crucial for oral bioavailability and therapeutic efficacy.

1. IDO1 Inhibition

A study focused on a bicyclo[1.1.1]pentane derivative demonstrated an IC50 value of 3.1 nM against HeLa cells, indicating potent inhibitory activity against IDO1 . The compound showed favorable pharmacokinetics with low clearance rates and a long half-life.

2. Gamma-secretase Inhibitors

Another investigation highlighted the use of a bicyclo[1.1.1]pentane derivative that exhibited equipotent enzyme inhibition with significant improvements in passive permeability compared to its phenyl analog . This translated into enhanced oral absorption characteristics, making it a promising candidate for further development.

Comparative Data Table

CompoundTarget EnzymeIC50 (nM)Oral BioavailabilityMetabolic Stability
This compoundIDO13.1HighImproved
Bicyclo[1.1.1]pentane derivative (gamma-secretase)Gamma-secretase~10~4-fold increaseEnhanced

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